molecular formula C8H7N3O3 B15221282 Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B15221282
M. Wt: 193.16 g/mol
InChI Key: WTKRWKLMNSXDMQ-UHFFFAOYSA-N
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Description

Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate is a bicyclic heterocyclic compound featuring a pyrazole fused to a pyrimidine ring. Its structure includes a hydroxyl group at position 7 and a methyl ester at position 5 (Figure 1). This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules . Key synthetic routes involve cyclocondensation reactions of substituted 5-aminopyrazoles with β-ketoesters or propiolates under optimized conditions (e.g., ultrasonic irradiation in aqueous-alcohol media) .

Properties

IUPAC Name

methyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8(13)5-4-7(12)11-6(10-5)2-3-9-11/h2-4,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKRWKLMNSXDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N2C(=N1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-amino-4-hydroxybenzoic acid with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often involve refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Functionalization at Core Positions

The pyrazolo[1,5-a]pyrimidine core allows for targeted substitutions at positions 5 and 6, enhancing biological activity and selectivity :

PositionSubstituentEffect on PDE2A InhibitionKey Findings
53-Methyl-1,2,4-triazolylIC50_{50} = 1.5 nMImproved potency and brain penetration
6MethylIC50_{50} = 0.61 nMEnhanced PDE selectivity and reduced phototoxicity

Substitution at position 5 with heteroaryl groups (e.g., triazoles) exploits hydrophobic interactions in enzyme active sites, while position 6 methyl groups improve metabolic stability .

Reactions at the Hydroxyl Group (Position 7)

The hydroxyl group at position 7 participates in esterification and condensation reactions. For example:

  • Esterification : Reacting with acetyl chloride or ethyl chloroformate forms ester derivatives, altering solubility and bioavailability .

  • Condensation with α,β-Unsaturated Carbonyls : Produces azo-linked pyrazolo[1,5-a]pyrimidine derivatives (e.g., 8a–c ), which exhibit antimicrobial activity (MIC = 0.187–0.50 µg/mL) .

Reaction PartnerProduct StructureBiological Activity
Ethyl cyanocinnamate7-Hydroxy derivativesAntibiofilm (MBIC50_{50} = 8–32 µg/mL)

Condensation with Dicarbonyl Compounds

Reactions with β-diketones (e.g., acetylacetone) or β-ketoesters (e.g., ethyl acetoacetate) yield fused pyrazolo[1,5-a]pyrimidine systems. These reactions proceed via nucleophilic attack and cyclization, forming structures with enhanced π-π stacking interactions :

Dicarbonyl CompoundProductKey Spectral Data (1H^1H NMR)
AcetylacetonePyrazolo[1,5-a]pyrimidine 6 δ 1.87 (s, CH3_3), 6.92 (s, CH-pyrimidine)

Scientific Research Applications

Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s therapeutic effects. The molecular pathways involved include the inhibition of kinases and other signaling proteins .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₇N₃O₃ (inferred from ethyl analog in )
  • Functional Groups : Hydroxyl (-OH), ester (-COOCH₃)
  • Spectral Data : Characteristic ¹H NMR signals include aromatic protons (δ 6.5–8.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm) .

Comparative Analysis with Structural Analogs

Key Observations :

  • Substituent Effects on Yield : Electron-withdrawing groups (e.g., CN) marginally reduce yields (84–87%) compared to phenyl substituents (92% for 3d in ).
  • Thermal Stability : Higher melting points (228–230°C) correlate with polar substituents (e.g., CN) due to enhanced intermolecular interactions .

Reactivity and Functionalization

  • Ester Hydrolysis : The methyl/ethyl ester at position 5 is hydrolyzable to carboxylic acids, enabling further derivatization (e.g., amide coupling) .
  • Electrophilic Substitution : Bromination and nitration occur preferentially at position 6 or 3, depending on directing effects of existing substituents .

Critical Discussion of Structural and Functional Differences

Steric and Electronic Effects

  • Aromatic vs. Aliphatic Substituents : Phenyl groups (e.g., 3a in ) enhance π-π stacking in crystal lattices, reflected in higher melting points.

Spectral Signatures

  • ¹H NMR : Methyl esters show singlet peaks at δ 3.8–4.0 ppm, while ethyl esters split into quartets (δ 1.3 ppm for CH₃) and triplets (δ 4.3 ppm for CH₂) .
  • IR Spectroscopy : Ester carbonyl stretches (1680–1705 cm⁻¹) are sensitive to conjugation with electron-withdrawing groups .

Biological Activity

Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate (MHP) is a heterocyclic compound with promising biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

MHP has the molecular formula C8H7N3O3C_8H_7N_3O_3 and a molecular weight of 193.16 g/mol. It belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused ring system that enhances its interaction with biological targets. The compound's structure allows it to act as an inhibitor of various enzymes and receptors involved in critical pathways such as inflammation and cancer proliferation.

Research indicates that MHP exhibits significant inhibitory activity against several kinases and signaling molecules. This activity is crucial for modulating cellular processes related to cancer and inflammatory responses. The compound's ability to interact with biological targets stems from its unique structural features, which facilitate binding to active sites of enzymes and receptors .

Key Enzymatic Targets

  • Kinases : MHP has shown potential as a kinase inhibitor, which is significant in cancer therapy.
  • Quorum-Sensing Pathways : It also demonstrates antibiofilm activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, indicating its role in combating bacterial infections .

Biological Activity Assessment

The biological activity of MHP has been assessed through various methodologies, including:

  • In vitro assays : These include antibacterial activity testing against multidrug-resistant strains using methods like agar well-diffusion and broth microdilution.
  • Cell viability assays : Evaluating cytotoxic effects on cancer cell lines provides insight into its potential as an anticancer agent.

Summary of Biological Activity Findings

Activity Type Findings
AntibacterialSignificant activity against multidrug-resistant bacteria
AntibiofilmEffective in reducing biofilm formation in pathogenic bacteria
CytotoxicityInduces apoptosis in cancer cell lines (e.g., MCF-7, HCT-116)
Enzyme InhibitionInhibits key kinases involved in cancer proliferation

Case Studies

  • Antibacterial Activity : A study demonstrated that MHP derivatives exhibited potent antibacterial effects against six clinically isolated multidrug-resistant strains. The results showed a bactericidal effect comparable to standard antibiotics such as Erythromycin and Amikacin .
  • Anticancer Potential : In a cytotoxicity assay involving various cancer cell lines (MCF-7, HCT-116, HepG-2), MHP displayed IC50 values indicating strong antiproliferative effects. The compound induced significant apoptosis, suggesting its potential utility as an anticancer therapeutic agent .
  • Enzymatic Inhibition : Research highlighted that MHP acts as a selective inhibitor for cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle. This inhibition leads to cell cycle arrest and promotes apoptosis in cancer cells .

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate?

The synthesis typically involves cyclization reactions between aminopyrazole derivatives and activated carbonyl precursors. For example, reacting 3-amino-4-substituted pyrazoles with dimethyl acetylenedicarboxylate (DMAD) in ethanol or DMF under reflux yields the target compound. Catalyst screening (e.g., KHSO₄ under ultrasonic irradiation) and solvent selection (aqueous-alcohol mixtures) are critical for maximizing yield . Reaction optimization should include temperature control (80–100°C) and monitoring by TLC or HPLC to track intermediate formation.

Q. How is the structural identity of this compound confirmed?

Characterization relies on multimodal techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity (e.g., distinguishing C-5 vs. C-7 carboxylate groups) .
  • X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and planarity of the fused pyrazole-pyrimidine system. SHELX software (e.g., SHELXL) is used for refinement, with hydrogen bonding and π-π stacking interactions providing additional validation .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

Q. What purification methods are effective for isolating this compound?

Column chromatography (silica gel, petroleum ether/ethyl acetate gradients) is standard for isolating the product from by-products like unreacted aminopyrazoles or dimeric species . Recrystallization from cyclohexane/CH₂Cl₂ mixtures improves purity for crystallographic studies .

Advanced Research Questions

Q. How can data contradictions in reaction yields be resolved during synthesis?

Discrepancies in yields often arise from substituent electronic effects or competing side reactions. For example, electron-withdrawing groups on the pyrazole ring may slow cyclization, requiring longer reaction times . Systematic variation of substituents (e.g., methyl vs. phenyl groups) and kinetic studies (monitoring via in situ IR or LC-MS) can identify rate-limiting steps. Statistical tools like Design of Experiments (DoE) optimize parameters like solvent polarity and catalyst loading .

Q. What challenges arise in crystallographic refinement of this compound?

  • Disorder in flexible groups : The methyl ester moiety may exhibit rotational disorder, requiring restrained refinement using SHELXL’s DFIX and ISOR commands .
  • Hydrogen bonding networks : Weak C–H⋯N interactions in the crystal lattice necessitate high-resolution data (≤0.8 Å) to model accurately. Hirshfeld surface analysis quantifies intermolecular interactions .
  • Twinned crystals : SHELXD or OLEX2 tools can deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Q. How can computational modeling predict biological activity?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like benzodiazepine receptors or COX-2. The hydrazinyl/hydroxy groups are critical for hydrogen bonding to active-site residues .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data (e.g., IC₅₀ values) to guide derivative design .

Q. What strategies mitigate stability issues under physiological conditions?

  • pH-dependent degradation : Stability studies in buffers (pH 1–10) reveal susceptibility to hydrolysis at the ester group. Prodrug approaches (e.g., replacing methyl with pivaloyloxymethyl esters) enhance metabolic stability .
  • Light sensitivity : UV-vis spectroscopy identifies photo-degradation pathways; storage in amber vials under argon minimizes decomposition .

Q. How are regioselectivity conflicts resolved in substitution reactions?

Competing substitution at C-5 vs. C-7 positions is addressed by:

  • Directing group strategies : Protecting the hydroxyl group with acetyl or TMS ethers biases nucleophilic attack to specific sites .
  • DFT calculations : Transition state modeling (e.g., Gaussian 16) predicts favored pathways based on orbital interactions .

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